N-isopropyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide
Overview
Description
N-isopropyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is a useful research compound. Its molecular formula is C13H15N3O2S and its molecular weight is 277.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.08849790 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Compounds
One area of research focuses on the synthesis of new classes of compounds for potential applications in drug discovery and material science. For instance, a study by Ibrahim and Behbehani (2014) describes the synthesis of a novel class of pyridazin-3-one derivatives through the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds. These derivatives exhibit potential for further pharmacological investigation and material application due to their unique structural features (H. M. Ibrahim & H. Behbehani, 2014).
Antimicrobial Activity
Another significant application is in the development of antimicrobial agents. Aisha Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives with potential antimicrobial properties using citrazinic acid as a starting material. This research highlights the utility of such compounds in addressing the need for new antimicrobial substances (Aisha Hossan et al., 2012).
Corrosion Inhibition
Research by Yıldırım and Çetin (2008) explored the synthesis of acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors. These compounds were tested for their efficiency in preventing corrosion on steel surfaces in acidic and mineral oil media, showcasing their potential application in industrial maintenance (A. Yıldırım & M. Çetin, 2008).
Anticancer Drug Development
G. Sharma et al. (2018) conducted a study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, synthesizing it in good yield and confirming its structure through various spectroscopic techniques. The study also included an in silico modeling analysis targeting the VEGFr receptor, indicating its potential as an anticancer drug (G. Sharma et al., 2018).
Material Science Applications
The study of the gas phase pyrolysis of N-isopropylacetamide by Maccoll and Nagra (1975) provides insights into the decomposition mechanisms of similar compounds, which is valuable for material science, particularly in understanding the thermal stability and degradation pathways of organic compounds (A. Maccoll & S. S. Nagra, 1975).
Properties
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-propan-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9(2)14-12(17)8-16-13(18)6-5-10(15-16)11-4-3-7-19-11/h3-7,9H,8H2,1-2H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWTXRKDMRRPMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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